REACTION_SMILES
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[CH2:19]([c:20]1[cH:21][cH:22][c:23](-[c:24]2[cH:25][cH:26][c:27]([C:28]#[N:29])[cH:30][cH:31]2)[cH:32][cH:33]1)[CH3:34].[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]1[CH2:6][O:7][CH:8]([c:11]2[cH:12][cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18]2)[O:9][CH2:10]1>>[CH2:1]([CH2:2][CH3:3])[CH:5]1[CH2:6][O:7][CH:8]([c:11]2[cH:12][cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18]2)[O:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(-c2ccc(C#N)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC1COC(c2ccc(C#N)cc2)OC1
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Name
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Type
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product
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Smiles
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CCCC1COC(c2ccc(C#N)cc2)OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |